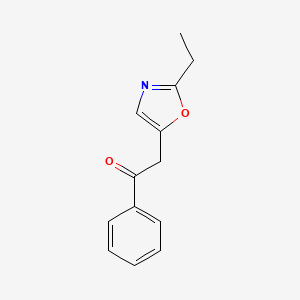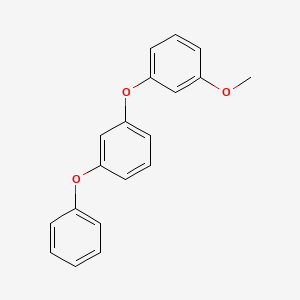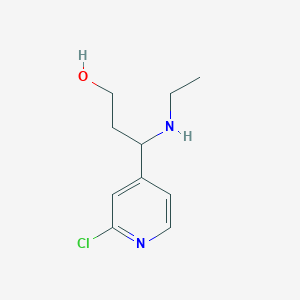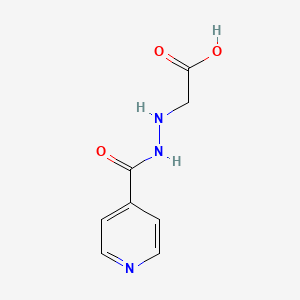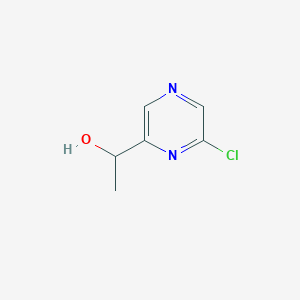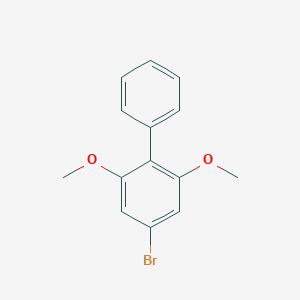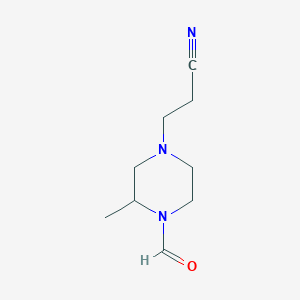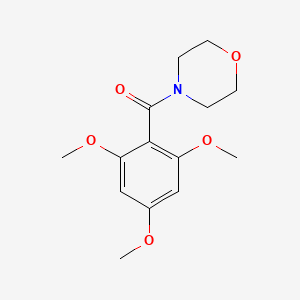![molecular formula C18H23ClN2O3 B13962826 Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[45]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The resulting intermediate is then subjected to further functionalization to introduce the benzyl and chloroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with potential biological activity.
1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate: Used in various synthetic applications.
Uniqueness
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.
特性
分子式 |
C18H23ClN2O3 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC名 |
benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H23ClN2O3/c19-12-16(22)20-9-6-18(7-10-20)8-11-21(14-18)17(23)24-13-15-4-2-1-3-5-15/h1-5H,6-14H2 |
InChIキー |
DWKRZEGINBTHKW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


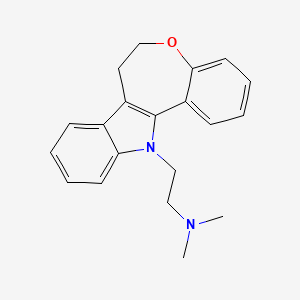
![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
